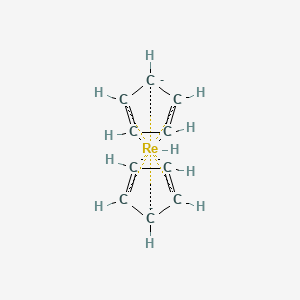
Cl-PEG5-CH2CH2COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cl-PEG5-CH2CH2COOH: chlorinated polyethylene glycol 5 carboxylic acid , is an organic compound that contains a chlorine atom and a polyethylene glycol group. It is a white to pale yellow solid that is soluble in water and has a variety of applications in different fields due to its hydrophilic nature .
Méthodes De Préparation
The synthesis of Cl-PEG5-CH2CH2COOH typically involves the reaction of chlorinated compounds with ethylene glycol. The process includes several steps:
Chlorination: A chlorinated compound is reacted with ethylene glycol under controlled conditions.
Polymerization: The resulting product undergoes polymerization to form polyethylene glycol with a specific chain length.
Carboxylation: The terminal hydroxyl group of the polyethylene glycol is converted to a carboxylic acid group through a carboxylation reaction.
Industrial production methods often involve large-scale chemical synthesis using similar steps but optimized for higher yields and purity. Safety measures are crucial during the handling and synthesis of this compound to avoid exposure to its potentially harmful effects .
Analyse Des Réactions Chimiques
Cl-PEG5-CH2CH2COOH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Cl-PEG5-CH2CH2COOH has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of high molecular weight polymers and nanomaterials.
Biology: The compound is employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: It is used in drug delivery systems to improve the bioavailability and efficacy of therapeutic agents.
Industry: This compound is utilized in the production of various industrial products, including coatings, adhesives, and lubricants
Mécanisme D'action
The mechanism of action of Cl-PEG5-CH2CH2COOH involves its interaction with molecular targets through its functional groups. The polyethylene glycol chain provides hydrophilicity, enhancing the solubility of the compound in aqueous environments. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, facilitating its binding and activity. The chlorine atom can participate in substitution reactions, allowing the compound to modify other molecules .
Comparaison Avec Des Composés Similaires
Cl-PEG5-CH2CH2COOH can be compared with other similar compounds such as:
Cl-PEG4-CH2CH2COOH: A shorter polyethylene glycol chain, resulting in different solubility and reactivity properties.
Cl-PEG6-CH2CH2COOH: A longer polyethylene glycol chain, which may enhance solubility but alter the compound’s reactivity.
Cl-PEG5-CH2CH2OH: Lacks the carboxylic acid group, affecting its ability to form ionic interactions and hydrogen bonds.
These comparisons highlight the unique properties of this compound, such as its specific chain length and functional groups, which contribute to its distinct applications and reactivity.
Propriétés
Formule moléculaire |
C13H25ClO7 |
|---|---|
Poids moléculaire |
328.78 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C13H25ClO7/c1-12(13(15)16)21-11-10-20-9-8-19-7-6-18-5-4-17-3-2-14/h12H,2-11H2,1H3,(H,15,16) |
Clé InChI |
QSWGKGYLLGRNKR-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)OCCOCCOCCOCCOCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Oxa-2,5-dithiabicyclo[2.2.1]heptane](/img/structure/B14753674.png)
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B14753675.png)

![3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane](/img/structure/B14753677.png)
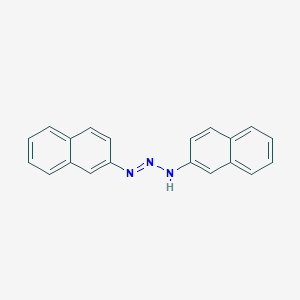
![[4-({[4-(Acetylamino)phenyl]sulfonyl}amino)phenyl]acetic acid](/img/structure/B14753683.png)
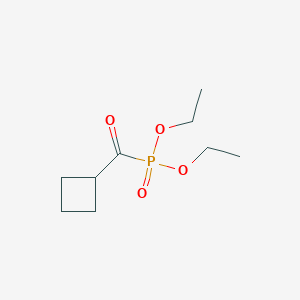
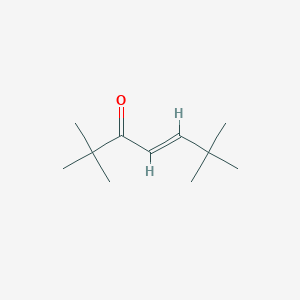
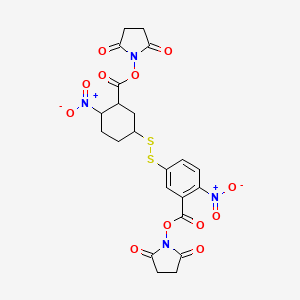

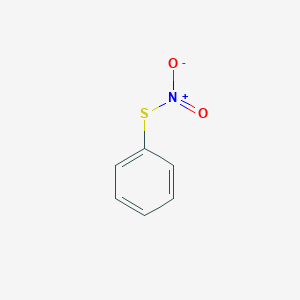
![4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14753710.png)
